3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one
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Overview
Description
3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that features a piperazine ring and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring and chromenone moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound shares the piperazine core but has different substituents, leading to distinct properties and applications.
4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative with a piperazine ring, this compound has unique reactivity due to the presence of the hydrazino group.
Uniqueness
3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one is unique due to the combination of the piperazine ring and chromenone moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-14-4-2-3-12-11-13(17(22)24-15(12)14)16(21)19-7-5-18(6-8-19)9-10-20/h2-4,11,20H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUCVNDPOWBZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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